molecular formula C16H10Cl2O5S B2663985 3-((3,4-dichlorophenyl)sulfonyl)-6-methoxy-2H-chromen-2-one CAS No. 950269-63-3

3-((3,4-dichlorophenyl)sulfonyl)-6-methoxy-2H-chromen-2-one

Cat. No. B2663985
CAS RN: 950269-63-3
M. Wt: 385.21
InChI Key: JLCQNQAJVBKGGV-UHFFFAOYSA-N
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Description

“3-((3,4-dichlorophenyl)sulfonyl)-6-methoxy-2H-chromen-2-one” is a complex organic compound. It contains a chromen-2-one group, which is a type of heterocyclic compound, a sulfonyl group attached to a 3,4-dichlorophenyl group, and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The chromen-2-one group would form a heterocyclic ring, the sulfonyl group would likely be attached to the 3,4-dichlorophenyl group, and the methoxy group would be attached to the chromen-2-one ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The chromen-2-one ring might undergo reactions at the carbonyl group or the double bond, the sulfonyl group could potentially be replaced by other groups, and the methoxy group might undergo reactions involving the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions .

Scientific Research Applications

Crystal Structure and Synthesis

The crystal structure of closely related compounds to 3-((3,4-dichlorophenyl)sulfonyl)-6-methoxy-2H-chromen-2-one has been a subject of study, revealing insights into their molecular arrangements and potential applications in material science and organic synthesis. For example, the crystal structure determination of a derivative revealed the formation of linear chains in the crystallographic c-axis due to p-p stacking of aromatic residues, suggesting its potential application in the design of molecular materials (Manolov, Morgenstern, & Hegetschweiler, 2012).

Antibacterial and Analgesic Activities

Research on derivatives of this compound has shown promising antibacterial and analgesic activities. Novel syntheses of these compounds have resulted in derivatives that exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as analgesic activity in animal models. This highlights their potential as leads for the development of new antibacterial and pain relief agents (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).

Catalysis and Chemical Synthesis

The compound and its derivatives have been used as key intermediates in catalysis and the synthesis of biologically active molecules. For instance, novel polystyrene-supported catalysts have been developed using derivatives for the Michael addition, which is a pivotal step in the synthesis of various pharmacologically important compounds, demonstrating the utility of these molecules in green chemistry and as catalysts in organic synthesis (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).

Antimicrobial Activity and Docking Studies

The antimicrobial activity and molecular docking studies of certain derivatives have been conducted, showing favorable antimicrobial activities comparable to reference agents. These studies provide a basis for further exploration of these compounds as potential antimicrobial agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. As with any chemical, appropriate precautions should be taken to prevent exposure and to handle the compound safely .

Future Directions

Future research on this compound could involve exploring its potential biological activities, investigating its reactivity under various conditions, and developing methods for its synthesis .

properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O5S/c1-22-10-2-5-14-9(6-10)7-15(16(19)23-14)24(20,21)11-3-4-12(17)13(18)8-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCQNQAJVBKGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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